molecular formula C10H10O2S B1457054 4-(Cyclopropylsulfanyl)benzoic acid CAS No. 918967-34-7

4-(Cyclopropylsulfanyl)benzoic acid

Cat. No. B1457054
M. Wt: 194.25 g/mol
InChI Key: FQFXHZATRHYKCE-UHFFFAOYSA-N
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Description

4-(Cyclopropylsulfanyl)benzoic acid, also known as CPSB, is an organic compound with the molecular formula C10H10O2S. It is a yellow solid and has a molecular weight of 194.25 .


Molecular Structure Analysis

The InChI code for 4-(Cyclopropylsulfanyl)benzoic acid is 1S/C10H10O2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H,11,12) . This indicates that the molecule consists of a benzoic acid group (C7H6O2) with a cyclopropylsulfanyl group (C3H4S) attached to the 4th carbon of the benzene ring.


Physical And Chemical Properties Analysis

4-(Cyclopropylsulfanyl)benzoic acid is a yellow solid . It has a molecular weight of 194.25 . It is stored at a temperature between 0-5 degrees Celsius .

Safety And Hazards

The safety information for 4-(Cyclopropylsulfanyl)benzoic acid indicates that it should be stored at a temperature between 0-5 degrees Celsius . Further safety and hazard information would need to be obtained from the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

4-cyclopropylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFXHZATRHYKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1SC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728656
Record name 4-(Cyclopropylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylsulfanyl)benzoic acid

CAS RN

918967-34-7
Record name 4-(Cyclopropylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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